Crepenynic acid

Description

Crepenynic acid is a natural product found in Afzelia quanzensis, Crepis foetida, and other organisms with data available.

Properties

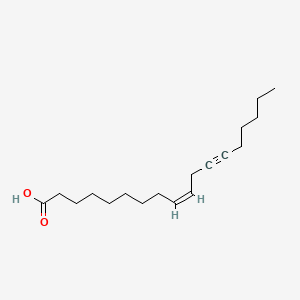

IUPAC Name |

(Z)-octadec-9-en-12-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOSKFBYQJLQOS-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC#CC/C=C\CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305279 |

Source

|

| Record name | (9Z)-9-Octadecen-12-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-31-8 |

Source

|

| Record name | (9Z)-9-Octadecen-12-ynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9Z)-9-Octadecen-12-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Crepenynic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crepenynic acid (cis-9-octadecen-12-ynoic acid) is a naturally occurring acetylenic fatty acid found in a variety of plant species. Its unique chemical structure, featuring a triple bond within an eighteen-carbon chain, makes it a molecule of significant interest for chemical synthesis and as a precursor for various bioactive compounds. This technical guide provides a comprehensive overview of the known botanical sources of crepenynic acid, details its biosynthetic pathway, and outlines the key experimental protocols for its extraction, isolation, and quantification. All quantitative data are presented in tabular format for ease of comparison, and key pathways and workflows are visualized using diagrams.

Natural Occurrence of Crepenynic Acid

Crepenynic acid is predominantly found in the seed oils of plants belonging to several families, most notably the Asteraceae (Compositae), Fabaceae (Leguminosae), and Rubiaceae. The concentration of crepenynic acid can vary significantly between species and even within different parts of the same plant, with the highest concentrations typically observed in the seeds.[1][2]

Quantitative Distribution of Crepenynic Acid in Plant Species

The following table summarizes the reported concentrations of crepenynic acid in the seed oils of various plant species. This data has been compiled from multiple studies employing gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) for fatty acid analysis.

| Plant Family | Genus and Species | Crepenynic Acid Content (% of Total Fatty Acids) | Reference(s) |

| Asteraceae | Crepis alpina | ~74% | [1] |

| Asteraceae | Crepis foetida | 60% | [3] |

| Asteraceae | Crepis rubra | 55% | [4] |

| Asteraceae | Atractylodes lancea | 18% | [4][5] |

| Asteraceae | Atractylodes macrocephala | 13-15% | [4][5] |

| Asteraceae | Jurinea mollis | 24% | [5] |

| Asteraceae | Saussurea candicans | 33% | [3] |

| Asteraceae | Ixiolaena brevicompta | 25% | [4] |

| Fabaceae | Afzelia cuanzensis | 31% | |

| Santalaceae | Multiple species | Present, but often alongside other acetylenic fatty acids | [6] |

| Olacaceae | Multiple species | Present, but often alongside other acetylenic fatty acids | [6] |

| Opiliaceae | Multiple species | Present, but often alongside other acetylenic fatty acids | [6] |

Biosynthesis of Crepenynic Acid

The biosynthesis of crepenynic acid in plants is a fascinating example of enzymatic modification of a common fatty acid. The pathway begins with oleic acid and proceeds through the action of desaturases and a specialized acetylenase.

The key steps are:

-

Desaturation of Oleic Acid: Oleic acid (18:1?⁹) is first converted to linoleic acid (18:2?⁹?¹²) by the action of a ?¹²-fatty acid desaturase (FAD2). This enzyme introduces a double bond at the 12th position of the fatty acid chain.

-

Formation of the Acetylenic Bond: Linoleic acid then serves as the substrate for a specialized ?¹²-acetylenase. This enzyme, a variant of the FAD2 desaturase, catalyzes the conversion of the double bond at the ?¹² position into a triple bond, thus forming crepenynic acid.[2][7][8]

-

Role of Cytochrome b5: The activity of membrane-bound desaturases and acetylenases is dependent on an electron transport chain. Cytochrome b5 is a crucial component of this chain, acting as an electron carrier to the fatty acid modifying enzymes.[1][6][7][8][9][10]

Experimental Protocols

The accurate extraction, isolation, and quantification of crepenynic acid from plant tissues are critical for research and development purposes. The following sections detail the commonly employed methodologies.

Lipid Extraction from Plant Seeds

A robust lipid extraction is the foundational step for the analysis of crepenynic acid. The Folch and Bligh-Dyer methods are widely recognized for their efficiency in extracting a broad range of lipids.

Materials:

-

Plant seeds

-

Mortar and pestle or a suitable homogenizer

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

Procedure (Modified Folch Method):

-

Sample Preparation: A known weight of dried plant seeds is finely ground using a mortar and pestle or a mechanical homogenizer to increase the surface area for solvent extraction.

-

Solvent Extraction: The ground seed material is transferred to a glass centrifuge tube. A solvent mixture of chloroform:methanol (2:1, v/v) is added at a ratio of 20:1 (solvent volume to sample weight).

-

Homogenization: The mixture is thoroughly homogenized for 2-5 minutes to ensure complete lipid extraction.

-

Washing: A 0.9% NaCl solution is added to the homogenate to a final volume ratio of 8:4:3 (chloroform:methanol:saline). The mixture is vortexed and then centrifuged to facilitate phase separation.

-

Phase Separation: After centrifugation, two distinct phases will form. The lower phase, containing the lipids dissolved in chloroform, is carefully collected.

-

Solvent Evaporation: The collected chloroform phase is dried under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.

-

Storage: The dried lipid extract is stored at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the unsaturated fatty acids.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids in the lipid extract are converted to their more volatile methyl esters.

Materials:

-

Dried lipid extract

-

Toluene

-

1% Sulfuric acid in methanol

-

Saturated NaCl solution

-

Hexane

-

Anhydrous sodium sulfate

-

Heating block or water bath

Procedure (Acid-Catalyzed Transesterification):

-

Reaction Setup: The dried lipid extract is dissolved in a small volume of toluene. 1% sulfuric acid in methanol is then added.

-

Incubation: The reaction mixture is heated at 80-100°C for 1-2 hours in a sealed tube.

-

Extraction: After cooling to room temperature, a saturated NaCl solution and hexane are added. The mixture is vortexed and then centrifuged to separate the phases.

-

Collection and Drying: The upper hexane layer, containing the FAMEs, is transferred to a clean tube. A small amount of anhydrous sodium sulfate is added to remove any residual water.

-

Final Preparation: The hexane is evaporated under a stream of nitrogen, and the resulting FAMEs are redissolved in a known volume of hexane for GC analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation and quantification of FAMEs, including crepenynic acid methyl ester.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)

-

Autosampler

Typical GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 2 minutes

-

Ramp to 240°C at 4°C/minute

-

Hold at 240°C for 10 minutes

-

-

MS Detector:

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Mass range: m/z 50-500

-

Data Analysis:

-

Crepenynic acid methyl ester is identified by its characteristic retention time and mass spectrum.

-

Quantification is typically performed by comparing the peak area of the crepenynic acid methyl ester to that of an internal standard (e.g., methyl heptadecanoate) of a known concentration.

Conclusion

This technical guide has provided a detailed overview of the natural sources of crepenynic acid in plants, its biosynthesis, and the experimental protocols required for its study. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this unique and promising fatty acid. Further research into a wider range of plant species, particularly within the Asteraceae, Fabaceae, and Santalales order, is likely to uncover additional rich sources of crepenynic acid and other acetylenic lipids.

References

- 1. Cytochrome b5-dependent delta 9 desaturation of fatty acids in gastric microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 5. PlantFAdb: Identification of Crepenynic Acid in the Seed Oil of Atractylodes lancea and A. macrocephala . Identification of Crepenynic Acid in the Seed Oil of Atractylodes lancea and A. macrocephala Sun, Jin-Yue; Guo, Xu; Smith, Mark A. Journal of the American Oil Chemists' Society (2017) 94 655-660 [fatplants.net]

- 6. Research Portal [rex.libraries.wsu.edu]

- 7. The role of cytochrome b5 fusion desaturases in the synthesis of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cloning and transcriptional analysis of Crepis alpina fatty acid desaturases affecting the biosynthesis of crepenynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gsartor.org [gsartor.org]

- 10. Cytochrome b5 and fatty acid desaturation | Semantic Scholar [semanticscholar.org]

The Biosynthesis of Crepenynic Acid from Linoleic Acid: A Technical Guide for Researchers

An in-depth exploration of the enzymatic conversion of a common fatty acid into a specialized acetylenic compound, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biosynthetic pathway, detailed experimental protocols, and quantitative data.

The transformation of linoleic acid into crepenynic acid represents a fascinating example of specialized fatty acid metabolism in plants. This process, primarily observed in the developing seeds of certain species within the Asteraceae family, such as Crepis alpina, involves the introduction of a triple bond into the fatty acid chain. The enzyme responsible for this unique conversion is a variant of the Fatty Acid Desaturase 2 (FAD2) family, known as a Δ12-acetylenase. Understanding this biosynthetic pathway is not only crucial for the study of plant lipid biochemistry but also holds potential for applications in metabolic engineering and the synthesis of novel bioactive compounds.

The Core Biosynthetic Pathway

The biosynthesis of crepenynic acid from linoleic acid is a single-step enzymatic reaction that occurs in the endoplasmic reticulum (ER). The key player in this transformation is a specialized Δ12-acetylenase, an enzyme that is structurally related to the more common Δ12-desaturases which introduce a double bond at the same position.

Key Components:

-

Substrate: Linoleic acid (18:2Δ9c,12c), an 18-carbon polyunsaturated fatty acid with two cis double bonds.

-

Enzyme: Δ12-acetylenase, a membrane-bound, non-heme iron-containing enzyme. It is a functional variant of the FAD2 enzyme family.[1][2]

-

Product: Crepenynic acid ((9Z)-octadec-9-en-12-ynoic acid), an 18-carbon fatty acid with a cis double bond at the Δ9 position and a triple bond at the Δ12 position.

-

Electron Donors: Like other microsomal desaturases, the Δ12-acetylenase requires a supply of electrons to facilitate the reaction. This is provided by an electron transport chain within the ER membrane, consisting of NADH, cytochrome b5 reductase, and cytochrome b5.[3][4][5]

The overall reaction can be summarized as the conversion of the cis-double bond at the Δ12 position of linoleic acid into a triple bond. Mechanistic studies involving kinetic isotope effects suggest that the reaction proceeds via a stepwise hydrogen abstraction from the C-12 and C-13 positions of the linoleoyl substrate.[6]

Quantitative Data

The accumulation of crepenynic acid is highly tissue-specific, with the highest concentrations found in the seed oil of certain plant species. The following tables summarize the fatty acid composition of Crepis alpina seed oil and the kinetic isotope effect data for the Δ12-acetylenase reaction.

Table 1: Fatty Acid Composition of Crepis alpina Seed Oil

| Fatty Acid | Abbreviation | Composition (%) |

| Palmitic acid | 16:0 | 4.9 |

| Stearic acid | 18:0 | 1.8 |

| Oleic acid | 18:1 | 7.9 |

| Linoleic acid | 18:2 | 11.4 |

| Crepenynic acid | 18:2a | ~74 |

| Other | - | <1 |

Data adapted from various sources reporting on Crepis alpina seed oil composition.[2]

Table 2: Kinetic Isotope Effects (KIE) for the Δ12-Acetylenase Reaction

| Deuterated Substrate | Position of Deuterium | kH/kD |

| [12-2H]-Linoleic acid | C-12 | 14.6 ± 3.0 |

| [13-2H]-Linoleic acid | C-13 | 1.25 ± 0.08 |

Data from mechanistic studies on the Crepis alpina Δ12-acetylenase.[6] The large KIE for the C-12 position indicates that C-H bond cleavage at this position is the rate-determining step in the reaction.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of crepenynic acid biosynthesis.

Heterologous Expression of Δ12-Acetylenase in Saccharomyces cerevisiae**

Functional characterization of the Δ12-acetylenase is commonly performed by expressing the corresponding gene in a host organism that does not naturally produce crepenynic acid, such as the yeast Saccharomyces cerevisiae.

Protocol:

-

Gene Cloning: The full-length open reading frame of the putative Δ12-acetylenase gene is amplified by PCR from a cDNA library of the source organism (e.g., developing seeds of Crepis alpina).

-

Vector Construction: The amplified gene is cloned into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

-

Culture and Induction: Transformed yeast cells are grown in a selective medium lacking uracil and containing glucose. To induce gene expression, the cells are then transferred to a medium containing galactose.

-

Substrate Feeding: The culture medium is supplemented with the substrate, linoleic acid, typically complexed with bovine serum albumin to enhance solubility.

-

Fatty Acid Analysis: After a period of incubation, the yeast cells are harvested, and their total fatty acids are extracted and analyzed by GC-MS to detect the presence of crepenynic acid.

Preparation of Microsomes from Plant Tissue

Microsomal preparations are essential for in vitro enzyme assays of membrane-bound enzymes like the Δ12-acetylenase.

Protocol:

-

Tissue Homogenization: Fresh or frozen plant tissue (e.g., developing seeds) is homogenized in an ice-cold extraction buffer containing a buffer (e.g., Tris-HCl), osmoticum (e.g., sucrose), and reducing agents (e.g., DTT).

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to remove cell debris, nuclei, and mitochondria.

-

Microsome Pelleting: The supernatant from the previous step is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

-

Resuspension: The microsomal pellet is resuspended in a suitable buffer for enzyme assays or storage.

In Vitro Δ12-Acetylase Enzyme Assay

This assay measures the activity of the Δ12-acetylenase in a controlled in vitro environment using isolated microsomes.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the microsomal preparation, a buffer system, the substrate (linoleic acid, often as linoleoyl-CoA), and the necessary cofactors for the electron transport chain (NADH).

-

Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at a specific temperature for a defined period.

-

Reaction Termination: The reaction is stopped, typically by the addition of a strong base to saponify the lipids.

-

Fatty Acid Methylation: The fatty acids are then methylated to form fatty acid methyl esters (FAMEs) for GC-MS analysis.

-

Extraction and Analysis: The FAMEs are extracted with an organic solvent (e.g., hexane) and analyzed by GC-MS to quantify the amount of crepenynic acid produced.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the separation and identification of fatty acids.

Protocol:

-

Lipid Extraction: Total lipids are extracted from the sample (e.g., seeds, yeast cells) using a solvent mixture such as chloroform:methanol.

-

Transesterification: The extracted lipids are transesterified to FAMEs using a reagent such as methanolic HCl or BF3-methanol.

-

GC-MS Analysis: The FAMEs are injected into a gas chromatograph equipped with a capillary column suitable for fatty acid separation (e.g., a polar column). The separated FAMEs are then detected by a mass spectrometer, which provides information for their identification based on their mass spectra and retention times.

References

- 1. Cloning and transcriptional analysis of Crepis alpina fatty acid desaturases affecting the biosynthesis of crepenynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The FAD2 Gene in Plants: Occurrence, Regulation, and Role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The FAD2 Gene in Plants: Occurrence, Regulation, and Role [frontiersin.org]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

The Central Role of Crepenynic Acid in Polyacetylene Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacetylenes are a diverse class of bioactive lipids characterized by the presence of one or more carbon-carbon triple bonds. Widely distributed in the plant kingdom, particularly in the Apiaceae, Araliaceae, and Asteraceae families, these compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects against cancer cells.[1][2] At the heart of the biosynthetic pathway for a major group of these fascinating natural products lies crepenynic acid, an 18-carbon fatty acid containing both a cis-double bond and a triple bond. This technical guide provides an in-depth exploration of the pivotal role of crepenynic acid as a precursor to a variety of polyacetylenes, detailing its biosynthesis, subsequent enzymatic transformations, and the experimental methodologies used to study these processes.

The Biosynthesis of Crepenynic Acid and its Conversion to Polyacetylenes

The journey from common fatty acids to complex polyacetylenes is a multi-step enzymatic cascade. The biosynthesis of crepenynic acid and its subsequent conversion into other polyacetylenes is a testament to the remarkable catalytic versatility of a particular class of enzymes: the fatty acid desaturases (FADs).[1][2]

From Oleic Acid to Crepenynic Acid: The Initial Steps

The biosynthesis of crepenynic acid begins with the ubiquitous C18 monounsaturated fatty acid, oleic acid (18:1). The initial steps involve the introduction of a double bond and a triple bond into the fatty acid backbone, catalyzed by modified FAD2-type enzymes.[1][3][4]

-

Desaturation of Oleic Acid: The first step is the desaturation of oleic acid at the Δ12 position to form linoleic acid (18:2). This reaction is catalyzed by a canonical Δ12-desaturase (a type of FAD2 enzyme).[1]

-

Acetylenation of Linoleic Acid: The key step in entering the polyacetylene pathway is the conversion of linoleic acid to crepenynic acid (18:2). This is not a simple desaturation but rather an "acetylenation," where a double bond is converted into a triple bond. This reaction is catalyzed by a specialized FAD2-like enzyme known as a Δ12-acetylenase.[1][5] These acetylenases share sequence homology with conventional FAD2 enzymes but possess unique active site features that facilitate the formation of the acetylenic bond.[5]

The Crepenynate Pathway: A Gateway to Polyacetylene Diversity

Once formed, crepenynic acid serves as the central precursor for a branching network of pathways leading to a wide array of polyacetylenes. These subsequent transformations involve further desaturations, hydroxylations, and chain-shortening reactions.[6]

A critical downstream intermediate is dehydrocrepenynic acid, formed by the action of a Δ14-desaturase on crepenynic acid.[1] From crepenynic and dehydrocrepenynic acids, a series of enzymatic reactions, including further desaturations, hydroxylations, and carbon chain modifications, lead to the formation of prominent polyacetylenes like falcarinol and falcarindiol.[2][7]

Quantitative Data on Crepenynic Acid and Polyacetylene Biosynthesis

While the qualitative pathways are increasingly understood, comprehensive quantitative data on enzyme kinetics and reaction yields remain relatively scarce in the literature. The available data is often context-dependent, varying with the specific enzyme, host organism, and experimental conditions.

| Enzyme/Reaction | Substrate | Product | Km (µM) | Vmax (nmol/min/mg) | Conversion Rate/Yield | Organism/System | Reference |

| Δ12-Desaturase (FAD12) | Oleic Acid | Linoleic Acid | - | - | 47% | Brassica napus expressed in E. coli | [2] |

| Δ12-Acetylenas | Linoleic Acid | Crepenynic Acid | - | - | kH/kD = 14.6 ± 3.0 (C12-H) | Crepis alpina expressed in S. cerevisiae | [1][5] |

| Fatty Acid Synthase (FASN) | Anandamide | - | 60 | 0.37 (µmol/min/mg) | - | Rat Liver | [8] |

Note: The kinetic isotope effect (kH/kD) for the Δ12-acetylenase indicates that the cleavage of the C12-H bond is a rate-limiting step in the formation of crepenynic acid.

Experimental Protocols

The study of crepenynic acid and its role as a polyacetylene precursor involves a range of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Characterization of FAD2 and Acetylenase Enzymes

Objective: To produce and functionally characterize the enzymes responsible for the conversion of oleic acid to crepenynic acid.

Methodology:

-

Gene Cloning: The coding sequences for the candidate Δ12-desaturase and Δ12-acetylenase genes are amplified from the cDNA of the source organism (e.g., carrot, Crepis alpina) using PCR with gene-specific primers.

-

Vector Construction: The amplified gene is cloned into a suitable expression vector, such as a yeast expression vector (e.g., pYES2) or a plant transformation vector (e.g., pCAMBIA). The gene is typically placed under the control of a strong inducible or constitutive promoter.

-

Heterologous Expression:

-

Yeast (Saccharomyces cerevisiae): The expression vector is transformed into a suitable yeast strain. The transformed yeast is then cultured in a medium containing the appropriate selection agent and an inducer for gene expression (if an inducible promoter is used). The yeast culture is supplemented with the precursor fatty acid (e.g., oleic acid or linoleic acid).

-

Plant (e.g., Arabidopsis thaliana): The expression vector is introduced into Agrobacterium tumefaciens, which is then used to transform the target plant. Transgenic plants are selected and grown to produce sufficient tissue for analysis.

-

-

Lipid Extraction and Analysis:

-

Total lipids are extracted from the yeast cells or plant tissues using a modified Bligh-Dyer method with chloroform:methanol.

-

The fatty acids in the lipid extract are converted to their fatty acid methyl esters (FAMEs) by transesterification with methanolic HCl or BF3-methanol.

-

The FAMEs are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the fatty acid composition, including the presence of crepenynic acid and other novel fatty acids.[9][10][11]

-

-

Enzyme Kinetic Analysis: For in vitro assays, the enzyme can be purified from the heterologous host. Microsomal fractions containing the membrane-bound desaturases are often used. The activity is assayed by incubating the enzyme preparation with the radiolabeled substrate (e.g., [14C]-oleic acid) and cofactors (NADH or NADPH, O2), followed by extraction and quantification of the radiolabeled product.[12][13]

Extraction and Quantification of Polyacetylenes from Plant Material

Objective: To isolate and quantify crepenynic acid-derived polyacetylenes from plant tissues.

Methodology:

-

Sample Preparation: Fresh plant material (e.g., carrot root periderm, parsley leaves) is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a suitable organic solvent, such as ethyl acetate or a mixture of chloroform and methanol, often at low temperatures and protected from light to prevent degradation of the unstable polyacetylenes.[3]

-

Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography on silica gel to enrich the polyacetylene fraction.

-

Analysis by High-Performance Liquid Chromatography (HPLC):

-

The extract is analyzed on a reverse-phase HPLC system (e.g., C18 column) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

A gradient elution with a mobile phase consisting of water and acetonitrile or methanol is typically used for separation.

-

Polyacetylenes are detected by their characteristic UV absorbance spectra (typically in the range of 200-300 nm).

-

Quantification is performed by comparing the peak areas of the analytes to those of authentic standards.[3]

-

In Vitro Reconstitution of the Polyacetylene Biosynthetic Pathway

Objective: To study the stepwise conversion of crepenynic acid to downstream polyacetylenes in a controlled cell-free system.

Methodology:

-

Enzyme Production: The enzymes involved in the later steps of the pathway (e.g., Δ14-desaturases, hydroxylases) are produced via heterologous expression and purified.

-

Substrate Preparation: Crepenynic acid is either chemically synthesized or biosynthetically produced and purified. Radiolabeled or isotopically labeled crepenynic acid can be used for tracing the metabolic flow.

-

In Vitro Reaction: The purified enzymes are incubated with crepenynic acid in a reaction buffer containing necessary cofactors (e.g., NADH/NADPH, ATP, metal ions) and a lipid carrier (e.g., acyl-carrier protein or coenzyme A).

-

Product Analysis: The reaction mixture is extracted, and the products are analyzed by HPLC-MS or GC-MS to identify and quantify the newly formed polyacetylenes. This approach allows for the elucidation of the function of individual enzymes and the order of reactions in the pathway.[14][15][16][17]

Signaling Pathways and Logical Relationships

The biosynthesis of crepenynic acid and its conversion to polyacetylenes is a highly regulated process. The expression of the biosynthetic genes is often induced by biotic and abiotic stresses, such as pathogen attack, suggesting a role for these compounds in plant defense.

Conclusion

Crepenynic acid stands as a crucial branching point in the biosynthesis of a vast array of bioactive polyacetylenes. The elucidation of its formation via the action of specialized FAD2-like acetylenases has been a significant breakthrough in understanding the metabolic logic of these unique natural products. While the overall biosynthetic map is becoming clearer, further research is needed to fully characterize the downstream enzymatic steps and to obtain comprehensive quantitative data on the kinetics and efficiency of this intricate pathway. The experimental protocols outlined in this guide provide a framework for researchers to contribute to this exciting field, potentially enabling the metabolic engineering of plants for enhanced production of these valuable compounds for applications in medicine and agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Divergent fatty acid desaturase 2 is essential for falcarindiol biosynthesis in carrot - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transformation and Characterization of Δ12-Fatty Acid Acetylenase and Δ12-Oleate Desaturase Potentially Involved in the Polyacetylene Biosynthetic Pathway from Bidens pilosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transformation and Characterization of Δ12-Fatty Acid Acetylenase and Δ12-Oleate Desaturase Potentially Involved in the Polyacetylene Biosynthetic Pathway from Bidens pilosa | MDPI [mdpi.com]

- 5. Mechanistic study of an improbable reaction: alkene dehydrogenation by the delta12 acetylenase of Crepis alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. mdpi.com [mdpi.com]

- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciensage.info [sciensage.info]

- 12. Untitled Document [ucl.ac.uk]

- 13. dspace.library.uu.nl [dspace.library.uu.nl]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature's Chemical Logic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro reconstitution guide for targeted synthetic metabolism of chemicals, nutraceuticals and drug precursors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Crepenynic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crepenynic acid ((9Z)-octadec-9-en-12-ynoic acid) is an unusual, naturally occurring acetylenic fatty acid found in the seeds of various plants, particularly within the Asteraceae family. While not a common dietary fatty acid, crepenynic acid has garnered significant scientific interest due to its diverse biological activities and its role as a key precursor in the biosynthesis of a vast array of bioactive polyacetylenes. This technical guide provides an in-depth overview of the known biological activities of crepenynic acid, with a focus on its anti-inflammatory effects, its function as a biosynthetic precursor, and its potential, though less defined, role in other biological processes.

Anti-inflammatory Activity

Crepenynic acid has been shown to modulate inflammatory pathways primarily through the inhibition of enzymes involved in the arachidonic acid cascade. This cascade is responsible for the production of potent inflammatory mediators, including prostaglandins and leukotrienes.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Crepenynic acid differentially inhibits the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. It is a more potent inhibitor of COX-mediated synthesis of thromboxane B2 than of LOX-mediated leukotriene B4 production[1]. At higher concentrations, it has also been observed to inhibit phospholipase A2, the enzyme responsible for releasing arachidonic acid from the cell membrane[1].

The inhibitory effects of crepenynic acid on the production of these key inflammatory mediators are summarized in the table below.

| Target | Parameter | Value | Species/System | Reference |

| Thromboxane B2 (COX pathway) | IC50 | < 10 µM | Rat peritoneal leukocytes | [1] |

| Leukotriene B4 (LOX pathway) | IC50 | 85 µM | Rat peritoneal leukocytes | [1] |

| Phospholipase A2 | % Inhibition | 40-50% at 100 µM | Rat peritoneal leukocytes | [1] |

Signaling Pathway of Anti-inflammatory Action

The following diagram illustrates the points of inhibition by crepenynic acid within the arachidonic acid cascade.

Role as a Biosynthetic Precursor to Polyacetylenes

One of the most significant biological roles of crepenynic acid is its function as a primary precursor in the biosynthesis of a diverse class of natural products known as polyacetylenes. These compounds are characterized by the presence of multiple acetylene (triple) bonds and exhibit a wide range of potent biological activities, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties.

The Crepenynate Pathway

The biosynthesis of polyacetylenes from crepenynic acid proceeds via the "crepenynate pathway." This pathway involves a series of desaturation and modification steps that introduce additional triple bonds and other functional groups to the fatty acid chain.

The generalized biosynthetic pathway is depicted below.

Anticancer, Antimicrobial, and Antifungal Activities

While crepenynic acid itself has not been extensively studied for its direct anticancer, antimicrobial, or antifungal properties, the polyacetylenes derived from it are well-documented to possess these activities. Acetylenic fatty acids as a class have been shown to have antifungal properties, with some studies suggesting they interfere with fatty acid homeostasis in fungi.

It is important to note that the majority of the research on the cytotoxic and antimicrobial effects of compounds originating from the crepenynate pathway has focused on the more complex polyacetylene derivatives rather than crepenynic acid itself. Therefore, the biological significance of crepenynic acid in these contexts is primarily as a crucial biosynthetic intermediate.

Experimental Protocols

Inhibition of Thromboxane B2 and Leukotriene B4 Production in Rat Peritoneal Leukocytes

This protocol is based on methodologies used to assess the inhibitory effects of fatty acids on eicosanoid production.

1. Cell Isolation and Preparation:

-

Peritoneal leukocytes are harvested from rats following intraperitoneal injection of a stimulant (e.g., glycogen).

-

The cells are washed and resuspended in a suitable buffer (e.g., Hank's Balanced Salt Solution).

2. Incubation with Inhibitor:

-

Aliquots of the cell suspension are pre-incubated with various concentrations of crepenynic acid (or a vehicle control) for a specified time at 37°C.

3. Stimulation of Eicosanoid Production:

-

Eicosanoid synthesis is initiated by adding a calcium ionophore (e.g., A23187) to the cell suspensions.

-

The reaction is allowed to proceed for a defined period at 37°C.

4. Termination and Extraction:

-

The reaction is stopped by the addition of a suitable solvent (e.g., methanol) and acidification.

-

Eicosanoids are extracted from the supernatant using a solid-phase extraction column.

5. Quantification:

-

The levels of thromboxane B2 and leukotriene B4 in the extracts are quantified using specific enzyme immunoassays (EIA) or by high-performance liquid chromatography (HPLC).

6. Data Analysis:

-

The percentage inhibition of thromboxane B2 and leukotriene B4 production is calculated for each concentration of crepenynic acid.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined from the dose-response curve.

Phospholipase A2 Inhibition Assay

This is a general protocol for a titrimetric assay to measure phospholipase A2 (PLA2) activity and its inhibition.

1. Substrate Preparation:

-

A lecithin emulsion is prepared by suspending soybean lecithin in a buffer containing sodium chloride and calcium chloride.

-

The mixture is sonicated to create a uniform emulsion.

2. Assay Procedure:

-

The lecithin emulsion is placed in a reaction vessel maintained at a constant temperature (e.g., 25°C) and pH (e.g., 8.9).

-

The spontaneous hydrolysis of the substrate (blank rate) is measured by titrating the released fatty acids with a standardized NaOH solution to maintain a constant pH.

-

The PLA2 enzyme is added to the reaction vessel, and the rate of NaOH addition required to maintain the pH is recorded. This represents the total enzyme activity.

-

To measure inhibition, the enzyme is pre-incubated with the inhibitor (crepenynic acid) before being added to the substrate emulsion.

3. Calculation of Activity and Inhibition:

-

The enzyme activity is calculated based on the rate of NaOH consumption, where one unit of activity corresponds to the release of one micromole of fatty acid per minute.

-

The percentage inhibition is determined by comparing the enzyme activity in the presence and absence of the inhibitor.

Conclusion

Crepenynic acid is a biologically active fatty acid with a multifaceted role in biochemistry and pharmacology. Its most well-characterized activity is the differential inhibition of the cyclooxygenase and lipoxygenase pathways, highlighting its potential as an anti-inflammatory agent. Furthermore, its central role as the primary precursor to a vast and diverse family of potent polyacetylenes underscores its importance in the broader context of natural product chemistry and drug discovery. While direct evidence for its anticancer and antimicrobial activities is limited, its function as a key building block for bioactive compounds in these areas is undisputed. Further research is warranted to fully elucidate the direct therapeutic potential of crepenynic acid and to explore the pharmacological applications of its downstream metabolites.

References

An In-depth Technical Guide to Crepenynic Acid for Researchers and Drug Development Professionals

Introduction

Crepenynic acid is a naturally occurring polyunsaturated fatty acid characterized by the presence of both a double and a triple bond within its 18-carbon chain. First isolated from the seed oils of plants in the Crepis genus, it is a significant intermediate in the biosynthesis of a diverse array of polyacetylenic natural products.[1] Its unique structure and biological activities, particularly its interaction with the arachidonic acid cascade, make it a molecule of considerable interest in biochemical research and as a potential lead compound in drug discovery. This guide provides a comprehensive overview of its chemical properties, biological functions, and relevant experimental methodologies.

Chemical and Physical Properties

Crepenynic acid, systematically named (9Z)-octadec-9-en-12-ynoic acid, possesses a unique molecular architecture that dictates its physical and chemical behavior. There is some discrepancy in the literature regarding its CAS number, with 2277-31-8 being the most commonly cited, while 13214-35-2 also appears in some chemical databases.[2][3]

Table 1: Physicochemical Properties of Crepenynic Acid

| Property | Value | Reference |

| CAS Number | 2277-31-8 | [3] |

| Alternate CAS | 13214-35-2 | [2] |

| Molecular Formula | C₁₈H₃₀O₂ | [2][3] |

| Molecular Weight | 278.43 g/mol | [3] |

| IUPAC Name | (9Z)-octadec-9-en-12-ynoic acid | [2] |

| Melting Point | 10.5-11 °C | [4] |

| Boiling Point | 370.4 °C at 760 mmHg | [5] |

| Density | 0.936 g/cm³ | [5] |

| Refractive Index | 1.484 | [5] |

| Flash Point | 183 °C | [5] |

| Vapor Pressure | 1.67 x 10⁻⁶ mmHg at 25°C | [5] |

| Solubility | While specific quantitative data is not readily available, as a fatty acid, it is expected to be soluble in many organic solvents such as ethanol, methanol, and chloroform, and practically insoluble in water. |

Natural Occurrence

Crepenynic acid is predominantly found in the seed oils of plants belonging to the Asteraceae (Compositae) family. The concentration can vary significantly between species.

Table 2: Natural Sources and Concentration of Crepenynic Acid

| Plant Species | Family | Concentration in Seed Oil |

| Crepis foetida | Asteraceae | ~60% |

| Jurinea mollis | Asteraceae | ~24% |

| Atractylodes lancea | Asteraceae | ~18% |

| Atractylodes macrocephala | Asteraceae | 13-15% |

| Picris comosa | Asteraceae | Up to 75% |

| Saussurea candicans | Asteraceae | High concentration |

| Afzelia species | Fabaceae | Up to >20% |

Biological Activity and Signaling Pathways

The primary biological activity of crepenynic acid stems from its interaction with the enzymes of the arachidonic acid cascade, which is responsible for the synthesis of potent inflammatory mediators like prostaglandins and leukotrienes.

Inhibition of Cyclooxygenase (COX)

Crepenynic acid is an inhibitor of the cyclooxygenase (COX) pathway. It has been shown to be a more effective inhibitor of COX products than lipoxygenase (LOX) products. In studies with rat peritoneal leukocytes, crepenynic acid inhibited the production of the COX product thromboxane B2 with an IC₅₀ value of less than 10 µM . At higher concentrations (100 µM), it also demonstrated a moderate inhibitory effect on phospholipase A₂, the enzyme that releases arachidonic acid from the cell membrane.

The diagram below illustrates the arachidonic acid cascade and the point of inhibition by crepenynic acid.

Biosynthesis

Crepenynic acid is biosynthesized from linoleic acid through the action of a specialized fatty acid desaturase known as an acetylenase. This enzyme, a variant of the Δ12 oleic acid desaturase (FAD2), catalyzes the formation of a triple bond at the Δ12 position of linoleic acid.

The diagram below outlines the biosynthetic pathway of crepenynic acid.

Experimental Protocols

Isolation and Analysis from Seed Oil

This protocol provides a general workflow for the extraction and analysis of crepenynic acid from plant seeds, primarily using gas chromatography-mass spectrometry (GC-MS).

Workflow Diagram

Methodology:

-

Sample Preparation: Obtain mature seeds from the plant of interest. The seeds should be dried to a constant weight and finely ground to increase the surface area for extraction.

-

Lipid Extraction:

-

The total lipids are extracted from the ground seeds using a suitable organic solvent. A common method is Soxhlet extraction with n-hexane for several hours.

-

After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude seed oil.

-

-

Preparation of Fatty Acid Methyl Esters (FAMEs):

-

For GC-MS analysis, the fatty acids in the triacylglycerols must be converted to their more volatile methyl esters.

-

A common method involves dissolving a known quantity of the oil in a solvent like toluene, followed by the addition of a transesterification reagent such as 2.5% sulfuric acid in methanol or 0.5 M sodium methoxide in methanol.

-

The reaction mixture is heated (e.g., at 80°C for 1 hour).

-

After cooling, the FAMEs are extracted into an organic solvent like n-hexane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

-

GC-MS Analysis:

-

The prepared FAMEs are analyzed using a GC-MS system.

-

Gas Chromatography (GC) Conditions (Example):

-

Column: A polar capillary column suitable for FAMEs separation (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Oven Program: An initial temperature of 170°C, held for 1 minute, then ramped to 210°C at 5°C/min.

-

Injector: Splitless mode at 250°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Identification: The methyl ester of crepenynic acid is identified by its retention time and by comparing its mass spectrum to reference spectra in databases (e.g., NIST).

-

Chemical Synthesis of Crepenynic Acid

The synthesis of crepenynic acid can be achieved via a Wittig reaction to form the characteristic cis-double bond. The following is a summary of a reported synthetic route.

Methodology:

-

Preparation of the Phosphonium Salt:

-

Start with hept-1-yne. Convert it to non-3-yn-1-ol.

-

The alcohol is then converted to the corresponding bromide, 1-bromonon-3-yne, using a reagent like phosphorus tribromide (PBr₃).

-

React 1-bromonon-3-yne with triphenylphosphine (PPh₃) to yield non-3-yn-1-yl-triphenylphosphonium bromide.

-

-

Preparation of the Aldehyde-Ester:

-

Prepare a C₉ aldehyde-ester, such as methyl 8-oxooctanoate.

-

-

Wittig Reaction:

-

The phosphonium salt is deprotonated with a strong base like butyllithium (BuLi) in an ethereal solvent to form the ylide.

-

The ylide is then reacted with the C₉ aldehyde-ester. This condensation reaction forms the cis-double bond at the Δ⁹ position, yielding methyl crepenynate.

-

-

Hydrolysis:

-

The resulting methyl crepenynate is hydrolyzed using a base, such as potassium hydroxide in ethanol, to yield the free crepenynic acid.

-

Conclusion

Crepenynic acid stands out as a fascinating natural product with a unique chemical structure and targeted biological activity. Its role as a biosynthetic precursor and its ability to modulate the inflammatory cascade through COX inhibition highlight its importance for both biochemical pathway elucidation and as a potential scaffold for the development of novel therapeutic agents. The methodologies outlined in this guide provide a foundation for researchers to isolate, analyze, and synthesize this intriguing fatty acid for further investigation.

References

A Comprehensive Technical Guide on the Discovery and History of Crepenynic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crepenynic acid, a naturally occurring polyacetylenic fatty acid, holds a significant position in the study of lipid biochemistry and natural product chemistry. First identified in the mid-20th century, it is recognized as a key intermediate in the biosynthesis of a diverse array of polyacetylene compounds, many of which exhibit potent biological activities.[1] This guide provides an in-depth overview of the discovery and history of crepenynic acid research, detailing its chemical properties, natural occurrence, biosynthetic pathways, and biological significance. Furthermore, it includes a compilation of quantitative data, detailed experimental protocols for its isolation and characterization, and visualizations of key biochemical and experimental workflows to serve as a valuable resource for researchers in the field.

Discovery and Early History

Crepenynic acid, systematically named (9Z)-octadec-9-en-12-ynoic acid, was first isolated and characterized in 1964 by K. L. Mikolajczak and his colleagues from the seed oil of Crepis foetida, a plant belonging to the Asteraceae family.[1][2][3] This discovery marked the identification of a new class of naturally occurring acetylenic fatty acids, which are analogous to linoleic acid but feature a methylene-interrupted unsaturation with a triple bond.[2] The name "crepenynic acid" is derived from the genus Crepis in which it was first found.[2] Early research quickly established its role as a probable precursor in the biosynthesis of more complex polyacetylenes found in various plants and fungi.[1] Seminal biosynthetic studies were carried out by Haigh, who tracked the time course of crepenynic acid production, noting its accumulation begins several days after flowering and peaks between 14 to 28 days later.[4] The pioneering work of Bu'Lock and Smith further implicated crepenynic acid in the "crepenynate pathway" for the formation of fungal polyacetylenes.[5]

Chemical Properties and Structure

Crepenynic acid is an 18-carbon fatty acid characterized by a cis-double bond at the 9th position and a triple bond at the 12th position.[6]

-

Molecular Formula: C₁₈H₃₀O₂[6]

-

Molecular Weight: 278.4 g/mol [6]

-

IUPAC Name: (9Z)-octadec-9-en-12-ynoic acid[6]

-

SMILES: CCCCCC#CC/C=C\CCCCCCCC(=O)O[7]

-

InChIKey: SAOSKFBYQJLQOS-KTKRTIGZSA-N[6]

The molecule is structurally similar to linoleic acid, with the key difference being the presence of an acetylenic bond at the C-12 position instead of a double bond.[2] This unique structural feature is the starting point for a cascade of enzymatic modifications that lead to a vast array of polyacetylenic natural products.[8] Crepenynic acid is known to readily autoxidize upon standing.[2]

Natural Occurrence

Crepenynic acid is predominantly found in the seed oils of various plant species, particularly within the Asteraceae (Compositae) family.[2][9] However, its presence has also been documented in other families such as Caesalpiniaceae and in some fungi.[3][4] While it is a crucial biosynthetic intermediate, it rarely accumulates in large quantities in most plant tissues.[4]

| Plant Species | Family | Concentration of Crepenynic Acid in Seed Oil (%) | Reference(s) |

| Crepis foetida | Asteraceae | 60 | [2][3] |

| Crepis alpina | Asteraceae | ~70 | [4] |

| Crepis rubra | Asteraceae | 55 | [10] |

| Saussurea candicans | Asteraceae | 33 | [2] |

| Atractylodes lancea | Asteraceae | 18 | [2][11] |

| Atractylodes macrocephala | Asteraceae | 13-15 | [2][11] |

| Jurinea mollis | Asteraceae | 24 | [2] |

| Afzelia cuanzensis | Caesalpiniaceae | High concentrations | [3][4] |

| Tricholoma grammopodium | Fungi | Present | [1] |

Biosynthesis of Crepenynic Acid

The biosynthesis of crepenynic acid is a critical first step in the formation of a wide range of polyacetylenes in plants.[12] The pathway begins with common fatty acids and involves a key enzymatic step to introduce the characteristic triple bond.

The Crepenynate Pathway

Radioactive tracer studies have demonstrated that the acetylenic bond is introduced into a pre-existing C18 fatty acid chain.[13] The primary precursor for crepenynic acid is oleic acid, which is first desaturated to linoleic acid.[10] A specialized enzyme, a divergent form of the fatty acid desaturase 2 (FAD2) family, then catalyzes the conversion of the double bond at the C-12 position of linoleic acid into a triple bond, forming crepenynic acid.[10][12] This enzyme is often referred to as a Δ12-fatty acid acetylenase.[5] The lipid substrate for this transformation is believed to be phosphatidylcholine (PC).[10]

References

- 1. A synthesis of crepenynic acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Acetylenic FA | Cyberlipid [cyberlipid.gerli.com]

- 4. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crepenynic acid | C18H30O2 | CID 5281024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. LIPID MAPS [lipidmaps.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 11. Identification of Crepenynic Acid in the Seed Oil of Atractylodes lancea and A. macrocephala [agris.fao.org]

- 12. mdpi.com [mdpi.com]

- 13. Acetylenic acid biosynthesis inCrepis rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

Crepenynic Acid in Crepis foetida Seed Oil: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of crepenynic acid, a unique acetylenic fatty acid found in high concentrations in the seed oil of Crepis foetida. The document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, extraction, analysis, and biological activities of this compound.

Introduction

Crepis foetida, a plant in the Asteraceae family, is a notable source of crepenynic acid ((9Z)-octadec-9-en-12-ynoic acid), an unusual C18 fatty acid containing both a double and a triple bond. The seed oil of this plant can contain up to 60% crepenynic acid, making it a significant natural source for this compound.[1] Crepenynic acid is of interest due to its unique chemical structure and its potential biological activities, including its role as a precursor in the biosynthesis of other polyacetylenes and its interaction with inflammatory pathways.

Quantitative Data on Fatty Acid Composition

Table 1: Fatty Acid Composition of Crepis foetida subsp. rhoeadifolia Flower Oil [2][3]

| Fatty Acid | Shorthand | Percentage (%) |

| Palmitic Acid | C16:0 | 28.34 |

| Myristic Acid | C14:0 | 18.51 |

| Linoleic Acid | C18:2 ω6 | 8.15 |

| Oleic Acid | C18:1 ω9 | 8.21 |

| Myristoleic Acid | C14:1 ω5 | 4.82 |

| Palmitoleic Acid | C16:1 ω7 | 3.12 |

| α-Linolenic Acid | C18:3 ω3 | 2.87 |

| Stearic Acid | C18:0 | 2.54 |

| Behenic Acid | C22:0 | 1.89 |

| Arachidic Acid | C20:0 | 1.56 |

| Heneicosanoic Acid | C21:0 | 1.23 |

| Other Fatty Acids | - | < 1.0 |

| Total Saturated Fatty Acids (SFA) | 62.67 | |

| Total Monounsaturated Fatty Acids (MUFA) | 17.54 | |

| Total Polyunsaturated Fatty Acids (PUFA) | 19.79 |

Note: The primary focus of this guide is the seed oil of Crepis foetida, which is reported to contain 36-60% crepenynic acid. The data for the flower oil of a subspecies is provided for context.

Experimental Protocols

The following sections detail the methodologies for the extraction of oil from Crepis foetida seeds and the subsequent analysis of its fatty acid composition, with a focus on crepenynic acid. These protocols are synthesized from standard methods for seed oil analysis.

Oil Extraction from Crepis foetida Seeds

A standard method for obtaining oil from seeds is solvent extraction, which is efficient for laboratory-scale preparations.

Objective: To extract the total lipid content from Crepis foetida seeds.

Materials:

-

Crepis foetida seeds

-

Grinder or mortar and pestle

-

Soxhlet extraction apparatus

-

Thimble

-

Round-bottom flask

-

Heating mantle

-

Rotary evaporator

-

n-Hexane (analytical grade)

-

Anhydrous sodium sulfate

Procedure:

-

Seed Preparation: Dry the Crepis foetida seeds to a moisture content of 5-10%. Grind the dried seeds into a fine powder to increase the surface area for efficient solvent penetration.

-

Soxhlet Extraction: a. Place a known weight of the powdered seeds (e.g., 20-30 g) into a cellulose thimble. b. Position the thimble inside the main chamber of the Soxhlet extractor. c. Fill the round-bottom flask with n-hexane (approximately 1.5 to 2 times the volume of the extractor chamber). d. Assemble the Soxhlet apparatus and place the flask on a heating mantle. e. Heat the solvent to its boiling point (60-70°C for n-hexane). The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the seed powder. f. Allow the extraction to proceed for 6-8 hours, during which the solvent will continuously cycle through the seed material, extracting the lipids.

-

Solvent Removal: After extraction, cool the apparatus. The resulting solution in the round-bottom flask is a mixture of oil and n-hexane (miscella). Remove the n-hexane using a rotary evaporator under reduced pressure at a temperature of approximately 40°C.

-

Oil Drying and Storage: Dry the extracted oil over anhydrous sodium sulfate to remove any residual moisture. Filter the oil and store it in a sealed, dark container under nitrogen or argon at -20°C to prevent oxidation, as crepenynic acid is prone to autoxidation.[1]

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze the fatty acid profile, the triglycerides in the extracted oil must be converted to their corresponding fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.

Objective: To prepare FAMEs from the extracted oil and analyze the fatty acid composition, including the quantification of crepenynic acid, using GC-MS.

Materials:

-

Extracted Crepis foetida seed oil

-

Methanolic sodium hydroxide (0.5 M)

-

Boron trifluoride-methanol solution (14% w/v)

-

n-Hexane (GC grade)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A polar capillary column (e.g., HP-INNOWax, Omegawax)

-

FAME standards (including a crepenynic acid standard if available)

-

Internal standard (e.g., heptadecanoic acid, C17:0)

Procedure:

Part 1: Preparation of Fatty Acid Methyl Esters (FAMEs)

-

Saponification: Place a small amount of the extracted oil (approximately 25 mg) into a screw-capped test tube. Add a known amount of the internal standard. Add 2 mL of 0.5 M methanolic sodium hydroxide.

-

Heat the mixture at 100°C for 5-10 minutes in a water bath until the oil droplets disappear, indicating complete saponification.

-

Esterification: Cool the tube to room temperature. Add 2 mL of 14% boron trifluoride-methanol solution.

-

Heat the mixture again at 100°C for 5-10 minutes.

-

Extraction of FAMEs: Cool the tube and add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution.

-

Shake the tube vigorously for 30 seconds and then centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate. The sample is now ready for GC-MS analysis.

Part 2: GC-MS Analysis

-

Instrument Setup:

-

Injector Temperature: 250°C

-

Column: A polar capillary column suitable for FAME analysis (e.g., HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 3 minutes.

-

Ramp to 210°C at 50°C/min, hold for 4 minutes.

-

-

MS Detector:

-

Ion Source Temperature: 230°C

-

Interface Temperature: 250°C

-

Scan Range: m/z 40-500

-

-

-

Injection: Inject 1 µL of the FAMEs solution in splitless mode.

-

Data Analysis:

-

Identify the FAMEs by comparing their retention times and mass spectra with those of authentic standards and by matching the mass spectra with a library (e.g., NIST).

-

Quantify the individual fatty acids by comparing their peak areas to the peak area of the internal standard. The percentage of each fatty acid is calculated relative to the total fatty acid content.

-

Visualizations

Chemical Structure of Crepenynic Acid

References

Potential Therapeutic Applications of Crepenynic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crepenynic acid (cis-9-octadecen-12-ynoic acid) is a naturally occurring polyunsaturated fatty acid containing a distinctive triple bond (alkyne group) within its 18-carbon chain.[1] First identified in the seed oil of Crepis foetida, it is also found in other plant species, including those from the Asteraceae family.[1] While its primary known biological role is as a precursor in the biosynthesis of other polyacetylenes, emerging research suggests that crepenynic acid possesses therapeutic potential, particularly in the realm of anti-inflammatory and potentially anticancer applications. This technical guide provides a comprehensive overview of the current understanding of crepenynic acid's therapeutic applications, detailing its mechanisms of action, summarizing quantitative data, and providing detailed experimental protocols for its investigation.

Biosynthesis of Crepenynic Acid

Crepenynic acid is synthesized from linoleic acid through the action of a specialized fatty acid desaturase known as an acetylenase. This enzyme catalyzes the introduction of a triple bond at the Δ12 position of linoleic acid.[2][3]

Anti-inflammatory Applications

The primary therapeutic potential of crepenynic acid investigated to date lies in its anti-inflammatory properties. It has been shown to differentially inhibit key enzymes in the eicosanoid biosynthesis pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).

Mechanism of Action

Crepenynic acid demonstrates a more potent inhibition of the cyclooxygenase pathway compared to the lipoxygenase pathway. Eicosanoids, such as prostaglandins and leukotrienes, are potent inflammatory mediators derived from arachidonic acid. By inhibiting COX and LOX, crepenynic acid can reduce the production of these pro-inflammatory molecules. At higher concentrations, it may also exert its effects by inhibiting phospholipase A2, the enzyme responsible for releasing arachidonic acid from the cell membrane.[4]

Quantitative Data

The inhibitory activity of crepenynic acid against key inflammatory mediators has been quantified, as summarized in the table below.

| Target | IC50 | Cell Type | Reference |

| Thromboxane B2 (COX pathway) | < 10 µM | Rat peritoneal leukocytes | [4] |

| Leukotriene B4 (LOX pathway) | 85 µM | Rat peritoneal leukocytes | [4] |

Potential Anticancer Applications

While direct experimental evidence for the anticancer activity of crepenynic acid is currently limited, studies on structurally related acetylenic fatty acids, such as ximenynic acid, provide a strong rationale for its investigation as a potential anticancer agent. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Hypothetical Mechanism of Action

Based on the activity of ximenynic acid, it is hypothesized that crepenynic acid may exert anticancer effects by:

-

Inducing Apoptosis: Triggering programmed cell death in cancer cells.

-

Inducing Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

ADMET Predictions

In silico predictions of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of crepenynic acid provide preliminary insights into its drug-like characteristics.

| Property | Predicted Value | Probability (%) |

| Human Intestinal Absorption | + | 99.32 |

| Caco-2 Permeability | + | 61.99 |

| Blood Brain Barrier | + | 80.00 |

| Human Oral Bioavailability | - | 67.14 |

| Mitochondrial Toxicity | + | 56.25 |

| Acute Oral Toxicity (class) | IV | 64.01 |

Note: These are computational predictions and require experimental validation.

Experimental Protocols

Extraction and Purification of Crepenynic Acid from Plant Sources

This protocol is adapted from methods used for extracting fatty acids from seed oils.

-

Oil Extraction:

-

Grind the seeds of a crepenynic acid-rich plant (e.g., Ixiolaena brevicompta or Crepis species) to a fine powder.

-

Extract the oil using a Soxhlet apparatus with n-hexane as the solvent for 6-8 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude seed oil.

-

-

Saponification and Fatty Acid Liberation:

-

Dissolve the crude oil in a 2:1 mixture of methanol and toluene.

-

Add a solution of 2 M sodium hydroxide in methanol and reflux the mixture for 2 hours to saponify the triglycerides.

-

After cooling, acidify the mixture with 6 M hydrochloric acid to a pH of approximately 1-2 to liberate the free fatty acids.

-

Extract the free fatty acids with diethyl ether. Wash the ether layer with distilled water until neutral.

-

Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent to yield the total fatty acid mixture.

-

-

Purification by Preparative HPLC:

-

Dissolve the fatty acid mixture in the mobile phase.

-

Perform preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) to separate the fatty acids.

-

Monitor the elution profile at 210 nm and collect the fractions corresponding to the crepenynic acid peak.

-

Confirm the purity and identity of the isolated crepenynic acid using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

This protocol describes a general method for assessing the inhibitory activity of crepenynic acid on COX and LOX enzymes.

-

Enzyme and Substrate Preparation:

-

Use commercially available purified COX-1, COX-2, and 5-LOX enzymes.

-

Prepare a stock solution of arachidonic acid (substrate) in ethanol.

-

Prepare stock solutions of crepenynic acid at various concentrations in a suitable solvent (e.g., DMSO or ethanol).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme, and the crepenynic acid solution (or vehicle control).

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a mixture of acetonitrile and acetic acid).

-

-

Detection of Products:

-

Quantify the production of prostaglandins (for COX activity) or leukotrienes (for LOX activity) using enzyme-linked immunosorbent assay (ELISA) kits specific for the respective products (e.g., Prostaglandin E2, Thromboxane B2, Leukotriene B4).

-

Alternatively, use liquid chromatography-mass spectrometry (LC-MS) for more detailed product analysis.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of crepenynic acid compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of crepenynic acid on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment:

-

Prepare serial dilutions of crepenynic acid in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of crepenynic acid (and a vehicle control).

-

Incubate the cells for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Cell Cycle Analysis via Flow Cytometry

This protocol is to determine if crepenynic acid induces cell cycle arrest.

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with crepenynic acid at the desired concentrations for 24 or 48 hours.

-

Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A) and incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of treated cells to that of control cells.

-

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This is a general guideline for an initial in vivo toxicity assessment.

-

Animals and Housing:

-

Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain).

-

House the animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard laboratory diet and water ad libitum.

-

-

Dosing:

-

Fast the animals overnight before dosing.

-

Administer crepenynic acid orally by gavage at a starting dose (e.g., 300 mg/kg), followed by sequential doses (e.g., 2000 mg/kg) in different groups of animals based on the observed toxicity. A vehicle control group should also be included.

-

-

Observations:

-

Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

-

Necropsy:

-

At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in the organs.

-

In Vivo Pharmacokinetic Study

This protocol provides a framework for determining the pharmacokinetic profile of crepenynic acid.

-

Animal Model and Dosing:

-

Use a suitable animal model (e.g., rats or mice).

-

Administer a single dose of crepenynic acid either intravenously (IV) and/or orally (PO) at a predetermined concentration.

-

-

Blood Sampling:

-

Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of crepenynic acid in plasma.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (F%) for oral administration.

-

-

Future Directions and Conclusion

Crepenynic acid presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of inflammation and oncology. Its demonstrated ability to inhibit key inflammatory pathways provides a solid foundation for its further investigation as an anti-inflammatory drug. The potential for anticancer activity, inferred from related compounds, warrants direct experimental validation.

Future research should focus on:

-

Comprehensive in vitro screening: Evaluating the cytotoxic effects of crepenynic acid against a broad panel of cancer cell lines to identify potential targets.

-

Detailed mechanistic studies: Elucidating the precise molecular mechanisms underlying its potential anticancer effects, including its impact on apoptotic and cell cycle regulatory proteins.

-

Robust in vivo studies: Conducting thorough pharmacokinetic and toxicity studies in animal models to establish its safety profile and bioavailability.

-

Efficacy studies in disease models: Assessing the therapeutic efficacy of crepenynic acid in relevant animal models of inflammatory diseases and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of ximenynic acid on cell cycle arrest and apoptosis and COX-1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systemic pharmacokinetics of acetylenic retinoids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid-induced toxicity and neutral lipid accumulation in insulin-producing RINm5F cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Crepenynic Acid as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract